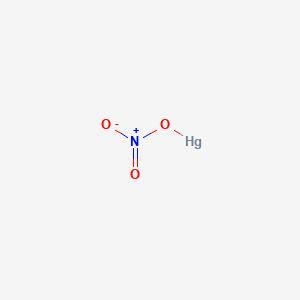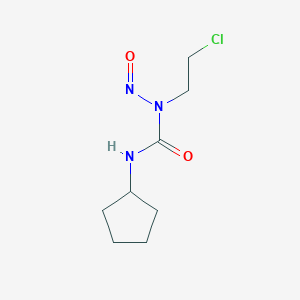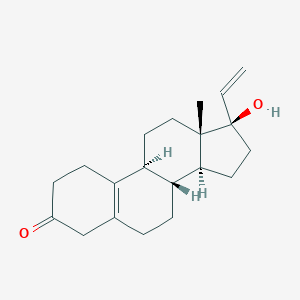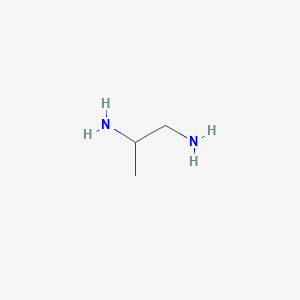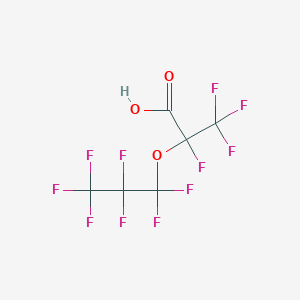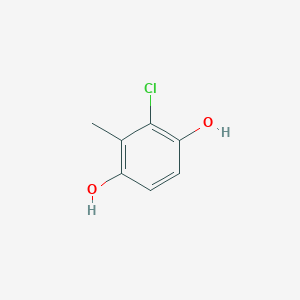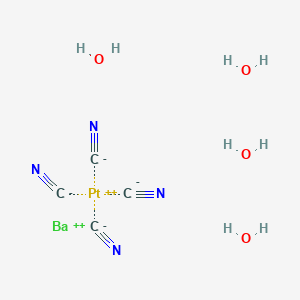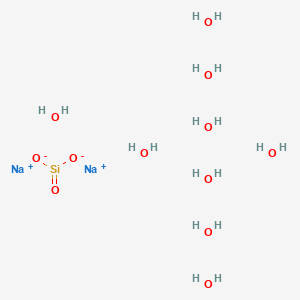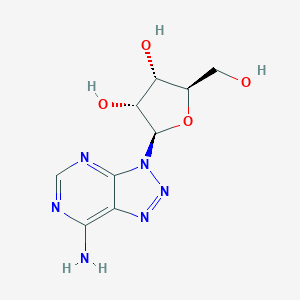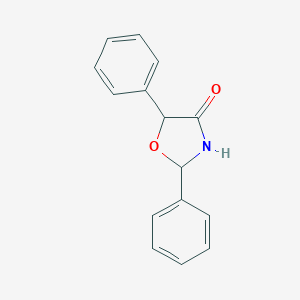
4-Oxazolidinone, 2,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxazolidinone, 2,5-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of oxazolidinone, which is a class of organic compounds that contain a five-membered ring with an oxygen and nitrogen atom. In
Mécanisme D'action
The mechanism of action of 4-Oxazolidinone, 2,5-diphenyl- is not fully understood. However, it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of functional ribosomes, thereby inhibiting bacterial growth.
Effets Biochimiques Et Physiologiques
In addition to its antimicrobial and antitumor activity, 4-Oxazolidinone, 2,5-diphenyl- has also been found to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. It has also been found to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Oxazolidinone, 2,5-diphenyl- in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for testing against a wide range of bacteria. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-Oxazolidinone, 2,5-diphenyl-. One area of interest is in the development of new analogs with improved antimicrobial and antitumor activity. Another potential direction is in the study of the compound's mechanism of action, which may lead to the development of new antibiotics with novel mechanisms of action. Additionally, the antioxidant and anti-inflammatory properties of 4-Oxazolidinone, 2,5-diphenyl- may have potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 4-Oxazolidinone, 2,5-diphenyl- is a promising compound with potential applications in various fields of scientific research. Its antimicrobial and antitumor activity, as well as its antioxidant and anti-inflammatory properties, make it a valuable compound for further study. As research in this area continues, it is likely that new analogs and applications for this compound will emerge, leading to new discoveries and advancements in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 4-Oxazolidinone, 2,5-diphenyl- can be achieved through several methods. One of the most common methods is the reaction between 2,5-diphenyl-1,3,4-oxadiazole and chloroacetyl chloride in the presence of a base such as triethylamine. This method yields the desired compound in good to excellent yields.
Applications De Recherche Scientifique
4-Oxazolidinone, 2,5-diphenyl- has shown potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has been found to exhibit antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to have antitumor activity against several cancer cell lines.
Propriétés
Numéro CAS |
10321-42-3 |
|---|---|
Nom du produit |
4-Oxazolidinone, 2,5-diphenyl- |
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2,5-diphenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H13NO2/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17) |
Clé InChI |
BWELSCBCCXPLSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3 |
Autres numéros CAS |
10321-42-3 |
Synonymes |
2,5-Diphenyloxazolidin-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
